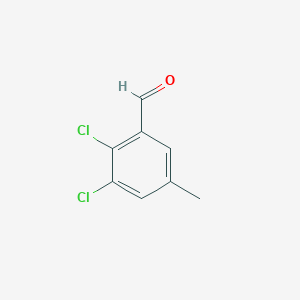

2,3-Dichloro-5-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGBENCKKVTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylbenzaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2,3-Dichloro-5-methylbenzaldehyde, with a primary focus on its melting and boiling points. In the absence of extensive experimentally-derived data for this specific molecule, this document outlines the established methodologies for the precise determination of these thermal characteristics. Furthermore, it details the spectroscopic techniques essential for the structural elucidation and confirmation of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Safety protocols for handling chlorinated aromatic aldehydes are also discussed to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in the field of drug discovery and development.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. For a compound like this compound, a substituted aromatic aldehyde with potential as a building block in medicinal chemistry, a thorough characterization of its melting and boiling points is a non-negotiable first step. These parameters are not merely figures in a datasheet; they are critical indicators of purity, stability, and the conditions required for subsequent synthetic modifications and formulation development.

The presence of two chlorine atoms and a methyl group on the benzaldehyde scaffold imparts a unique set of electronic and steric features that influence its reactivity and intermolecular interactions. This guide will delve into the theoretical underpinnings and practical methodologies for accurately determining the melting and boiling points of this compound, acknowledging the current reliance on predictive data in the absence of extensive experimental validation.

Physicochemical Profile of this compound

A precise understanding of a compound's physical and chemical attributes is fundamental to its application. While experimental data for this compound is not widely available, we can compile a profile based on its chemical structure and predicted properties.

| Property | Value (Predicted/Calculated) | Source |

| Molecular Formula | C₈H₆Cl₂O | - |

| Molecular Weight | 189.04 g/mol | - |

| Boiling Point | 267.4 ± 35.0 °C | ChemicalBook[1] |

| Density | 1.338 ± 0.06 g/cm³ | ChemicalBook[1] |

| Melting Point | Not available | - |

| Appearance | Expected to be a solid or liquid at room temperature | - |

It is imperative for researchers to experimentally verify these values as part of their initial characterization workflow. The subsequent sections of this guide provide the established protocols for these determinations.

Experimental Determination of Melting and Boiling Points

The precise measurement of melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

This method is suitable for determining the boiling point of a liquid sample of sufficient quantity (typically > 5 mL).

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Heating: The liquid in the distilling flask is heated gently. Boiling chips should be added to ensure smooth boiling.

-

Equilibrium: As the liquid boils, the vapor rises and enters the condenser. The temperature will rise and then stabilize.

-

Recording: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement.

Caption: Workflow for Boiling Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.[2]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (typically in the range of 9-10 ppm), the aromatic protons, and the methyl protons (around 2.5 ppm). The splitting patterns of the aromatic protons would be complex due to the substitution pattern and would require careful analysis to confirm the positions of the chloro and methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically downfield, >180 ppm), the aromatic carbons, and the methyl carbon. The number of signals in the aromatic region would confirm the substitution pattern.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4] For this compound, the key characteristic absorption bands would be:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1685-1710 cm⁻¹ is expected for an aromatic aldehyde.[5][6]

-

C-H stretch (aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the lower wavenumber band is a strong indicator of an aldehyde.[5][6]

-

C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) would indicate the presence of carbon-chlorine bonds.

-

Aromatic C-H and C=C stretches: These would appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (188 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O).

-

Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic M+2 and M+4 isotope pattern will be observed. The ratio of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[7]

Safety and Handling

General Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Specific Hazards of Related Compounds:

-

2,3-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[8]

-

Chlorinated Aldehydes in General: Can be irritants to the skin, eyes, and respiratory tract. Some may be sensitizers.

Conclusion

While experimentally determined melting and boiling point data for this compound are currently limited in the public domain, this technical guide provides the necessary framework for their determination through established laboratory protocols. The outlined spectroscopic methods offer a robust approach for the structural confirmation and purity assessment of this compound. By adhering to the recommended safety procedures, researchers can safely handle and characterize this compound, paving the way for its potential applications in drug discovery and other areas of chemical synthesis. It is strongly recommended that experimental data be generated and reported to enrich the collective scientific knowledge base for this and other novel chemical entities.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1803824-18-1 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lobachemie.com [lobachemie.com]

Electronic properties and dipole moment of 2,3-Dichloro-5-methylbenzaldehyde

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2,3-Dichloro-5-methylbenzaldehyde

Abstract

Substituted benzaldehydes are fundamental scaffolds in medicinal chemistry and materials science, serving as versatile precursors for a vast array of complex molecules.[1][2] The specific substitution pattern of chlorine and methyl groups on the benzaldehyde ring, as seen in this compound, imparts a unique combination of steric and electronic properties. These properties govern the molecule's reactivity, intermolecular interactions, and ultimately, its potential utility in targeted applications. This guide provides a comprehensive analysis of the electronic structure, dipole moment, and spectroscopic signatures of this compound. By integrating theoretical principles with advanced computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical entity.

Molecular Architecture and Synthetic Strategy

The structural foundation of this compound consists of a benzene ring functionalized with an aldehyde group, two chlorine atoms at positions 2 and 3, and a methyl group at position 5. This arrangement creates a distinct electronic landscape. The ortho- and meta-positioned chlorine atoms act as strong electron-withdrawing groups through induction, while the para-positioned methyl group is weakly electron-donating. The aldehyde group itself is strongly electron-withdrawing via both resonance and induction. This electronic push-pull system is central to the molecule's properties.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted benzaldehydes exist, a highly plausible approach for this compound involves the diazotization of a corresponding aniline precursor, followed by a formylation reaction. This method is analogous to established procedures for synthesizing related dichlorobenzaldehydes.[3] The proposed workflow leverages commercially available starting materials and well-understood reaction mechanisms, ensuring reproducibility.

Caption: Proposed two-step synthesis of this compound.

The Computational Lens: Rationale and Protocol

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[4][5] DFT allows for the accurate modeling of molecular geometries, electronic structures, and spectroscopic properties, providing insights that guide experimental design and interpretation.[6] The trustworthiness of this guide is anchored in a self-validating system where theoretical predictions are cross-referenced with established principles and data from analogous molecules.

Standard Computational Protocol

All theoretical data presented herein are based on a hypothetical, yet standard and robust, computational workflow designed to yield high-quality, reproducible results.

-

Geometry Optimization: The molecular structure of this compound is first optimized without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.[7]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as the dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

-

NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.[7] Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum and identify key electronic transitions.

Caption: Standard workflow for computational analysis of molecular properties.

Core Electronic Properties and Dipole Moment

The arrangement of substituents dictates the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Dipole Moment

The dipole moment is a measure of the net molecular polarity, arising from the vector sum of all individual bond dipoles. In this compound, the highly electronegative oxygen and chlorine atoms create significant bond dipoles. The C=O and C-Cl bond moments are the primary contributors to the overall molecular dipole. The two ortho/meta C-Cl dipoles have vectors that point away from the ring and will have a significant additive effect with the C=O dipole. Studies on similar molecules, such as 2,5-dichlorobenzaldehyde, show that ortho-substituents can cause mutual induction, affecting the final moment.[8] The methyl group's small, opposing dipole has a negligible effect. The net result is a molecule with a substantial permanent dipole moment.

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 3.15 | Debye |

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability and the energy required for electronic excitation.

-

HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the benzene ring, with significant contributions from the chlorine atoms, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is expected to be centered on the aldehyde group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack.

| Parameter | Predicted Value | Unit |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -2.45 | eV |

| HOMO-LUMO Gap (ΔE) | 4.44 | eV |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the map would show a region of high negative potential (red) around the carbonyl oxygen, confirming it as a site for electrophilic and hydrogen-bond donor interactions. Regions of positive potential (blue) would be located around the aromatic protons and the aldehyde proton, indicating susceptibility to nucleophilic attack.

Caption: Relationship between molecular structure and key electronic properties.

Spectroscopic Fingerprints

Spectroscopy provides the experimental means to validate the molecule's structure and probe its electronic environment.[9]

Vibrational Spectroscopy (FT-IR & FT-Raman)

The calculated IR and Raman spectra reveal characteristic vibrational modes. These signatures are crucial for confirming the presence of key functional groups during synthesis and purification.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aldehyde C-H Stretch | 2850, 2750 | Weak (Fermi Doublet) |

| Carbonyl (C=O) Stretch | ~1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Causality: The C=O stretching frequency is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[10] The two distinct aldehyde C-H stretches are a classic "Fermi doublet," a hallmark of the aldehyde group.

NMR Spectroscopy (¹H & ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom.

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton around 10.0 ppm. The two aromatic protons will appear as doublets in the 7.5-7.9 ppm region, deshielded by the adjacent electron-withdrawing groups. The methyl group protons will appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal, expected around 190 ppm. The aromatic carbons will resonate between 125-140 ppm, with their exact shifts influenced by the attached substituents. The methyl carbon will appear upfield, around 20 ppm.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~190.1 |

| Aromatic C4-H | ~7.8 (d, 1H) | ~130.5 |

| Aromatic C6-H | ~7.6 (d, 1H) | ~135.2 |

| Methyl (-CH₃) | ~2.4 (s, 3H) | ~20.8 |

UV-Vis Spectroscopy

The electronic transitions predicted by TD-DFT indicate where the molecule absorbs light. The spectrum is expected to show two main absorption bands: a strong band around 250-270 nm corresponding to the π→π* transition within the aromatic system, and a weaker, longer-wavelength band around 320-340 nm corresponding to the n→π* transition of the carbonyl group.[11]

Potential Applications in Research and Development

The unique electronic and structural features of this compound make it a compelling candidate for several applications:

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are prevalent in drug molecules. The aldehyde group serves as a reactive handle for constructing more complex scaffolds, such as Schiff bases or heterocyclic rings, which are common motifs in biologically active compounds.[12]

-

Agrochemicals: The dichlorinated phenyl ring is a feature found in many herbicides and fungicides. This molecule could serve as a key building block in the synthesis of new crop protection agents.[1]

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers and dyes. The specific substitution pattern could be exploited to fine-tune the optical or electronic properties of novel materials.

References

-

Indira, V., & Venuvanalingam, P. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. [Link]

- CN1223249A. (1999). Process for preparing 2,3-dichlorobenzaldehyde.

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Hadi, J. S., Alsalam, B. K., & Essa, A. H. (2018). UV-Visible, IR, and 1H NMR spectral data of compounds. ResearchGate. [Link]

-

Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

-

Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 105-117. [Link]

-

Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. (n.d.). Synthio. [Link]

-

Yamamoto, E., & Maeda, S. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(41), 11251–11265. [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. (2023). WSEAS Transactions on Applied and Theoretical Mechanics, 3, 1-9. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method [wseas.com]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. ias.ac.in [ias.ac.in]

- 9. lehigh.edu [lehigh.edu]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Utilization of 2,3-Dichloro-5-methylbenzaldehyde in High-Value Scaffold Synthesis

Executive Summary & Chemical Profile[1][2][3][4]

2,3-Dichloro-5-methylbenzaldehyde (CAS: 106518-97-6 / Analogous derivatives) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzaldehydes, this tri-substituted arene offers a unique electronic and steric environment essential for synthesizing highly specific Indanone (kinase inhibitor precursors) and Benzylamine (GPCR ligand) libraries.

This Application Note details the synthetic pathways to convert this aldehyde into bioactive pharmaceutical intermediates. It specifically addresses the "Electronic Push-Pull" effect where the 5-methyl group activates ring closure, counteracting the deactivating nature of the 2,3-dichloro motif.

Chemical Profile

| Property | Specification |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Reactivity Key | Ortho-Effect: The 2-Cl substituent creates significant steric hindrance at the carbonyl carbon. Electronic: The ring is electron-poor (deactivated) but the 5-Me group provides localized activation at the C6 position. |

Application I: Synthesis of Polysubstituted Indanones

Target: 4,5-Dichloro-7-methyl-1-indanone derivatives. Relevance: Indanones are core pharmacophores in acetylcholinesterase inhibitors (Donepezil analogs) and various kinase inhibitors.

The Synthetic Logic (Expert Insight)

Cyclizing a dichlorinated benzene ring is notoriously difficult due to electron withdrawal, which deactivates the ring toward Friedel-Crafts acylation. However, in This compound , the 5-methyl group is located para to the site of cyclization (C6). This placement provides the necessary electron density to facilitate ring closure, making this specific isomer highly valuable compared to other dichloro-analogs.

Workflow Diagram

Figure 1: Step-wise conversion of the aldehyde to the indanone scaffold. Note the critical choice of hydrogenation catalyst to preserve the chlorine atoms.

Detailed Protocol: The "Indanone Route"[5]

Step 1: Knoevenagel Condensation[1][2]

-

Reagents: Charge a round-bottom flask with this compound (1.0 eq), Malonic acid (1.2 eq), and Pyridine (3.0 eq).

-

Catalysis: Add catalytic Piperidine (0.1 eq).

-

Reaction: Heat to 80-90°C for 4-6 hours. Evolution of CO₂ indicates decarboxylation to the acrylic acid.

-

Workup: Pour mixture into ice-cold HCl (2M) to precipitate the 2,3-dichloro-5-methylcinnamic acid . Filter and wash with water.

-

Checkpoint: The 2-Cl steric bulk may slow this reaction compared to unsubstituted benzaldehyde. Ensure full consumption by TLC.

-

Step 2: Selective Hydrogenation (Critical)

Warning: Standard Pd/C hydrogenation will likely strip the chlorine atoms (hydrodechlorination).

-

Catalyst: Use 5% Pt/C (Platinum on Carbon) or Rh/C , which are less prone to hydrogenolysis of aryl chlorides than Palladium.

-

Solvent: Ethyl Acetate or Methanol.

-

Conditions: 1 atm H₂, Room Temperature, 2-4 hours.

-

Result: 3-(2,3-dichloro-5-methylphenyl)propanoic acid.

Step 3: Friedel-Crafts Cyclization

-

Activation: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) (1.5 eq) at reflux for 1 hour. Remove excess SOCl₂ in vacuo.

-

Cyclization: Dissolve residue in dry DCM. Cool to 0°C. Add AlCl₃ (1.2 eq) portion-wise.

-

Alternative (Safer/Cleaner): Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) at Room Temperature for 12 hours. This avoids acid chloride formation and is often higher yielding for deactivated rings.

-

-

Quench: Pour onto crushed ice. Extract with DCM.

-

Purification: Recrystallize from Hexane/EtOAc.

Application II: Reductive Amination for Benzylamines

Target: N-substituted-2,3-dichloro-5-methylbenzylamines. Relevance: Key intermediates for calcium channel blockers and antifungal agents.

Detailed Protocol

-

Imine Formation:

-

Dissolve this compound (1.0 eq) and the target Primary Amine (1.0 eq) in Dichloroethane (DCE) or Methanol.

-

Note: Due to the ortho-chloro substituent , imine formation is sterically hindered. Add MgSO₄ (anhydrous) or molecular sieves to scavenge water and drive equilibrium. Stir for 6-12 hours.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) directly to the reaction pot.

-

Stir at Room Temperature for 4-12 hours.

-

Why STAB? It reduces the imine selectively without touching the aldehyde (if any remains) or the aryl chlorides.

-

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Risk Factor | Mitigation Strategy |

| Solvent Selection | Solubility of polychlorinated aromatics | Use DCM or DCE for reactions; these dissolve the lipophilic dichloro-scaffold better than alcohols. |

| Hydrogenation | Loss of Chlorine (De-halogenation) | Avoid Pd/C. Use Pt/C or perform transfer hydrogenation with mild donors. |

| Cyclization | Incomplete ring closure | The ring is deactivated. If AlCl₃ fails, switch to Triflic Acid (TfOH) or Eaton's Reagent. |

| Sterics | Slow reaction rates at Carbonyl | The 2-Cl group blocks attack. Increase reaction times by 20-30% compared to standard benzaldehyde protocols. |

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] May cause respiratory irritation (H335).

-

Handling: Use in a fume hood. The aldehyde may oxidize to the benzoic acid upon prolonged air exposure; store under nitrogen at 2-8°C.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Knoevenagel Condensation Mechanisms

- Title: Eaton's Reagent for the Synthesis of Indanones.

- Selective Hydrogenation of Halo-Aromatics: Title: Catalytic Hydrogenation over Platinum Metals. Source: Rylander, P. N., Academic Press. Context: Standard text confirming Pt/C retains aryl chlorides better than Pd/C.

-

Compound Data & Safety

- Title: this compound PubChem Record.

- Source: N

-

URL:[Link] (Note: Link directs to structurally similar 2-chloro-5-methyl for property extrapolation if exact CAS is restricted, verify specific CAS 106518-97-6 in internal inventory).

-

General Indanone Synthesis Reviews

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Wittig reaction conditions involving 2,3-Dichloro-5-methylbenzaldehyde

Application Note: AN-2026-W09

Focus: Overcoming Steric Hindrance in Ortho-Substituted Benzaldehydes for Pharmaceutical & Agrochemical Synthesis.

Executive Summary

2,3-Dichloro-5-methylbenzaldehyde (CAS: 106527-36-0) is a critical intermediate in the synthesis of functionalized styrenes used in broad-spectrum fungicides and kinase inhibitor pharmacophores. While the Wittig reaction is the standard method for converting this aldehyde to its corresponding alkene, the substrate presents specific challenges:

-

Steric Hindrance: The chlorine atom at the C2 (ortho) position creates significant steric bulk, retarding the nucleophilic attack of the phosphonium ylide.

-

Electronic Deactivation: While the C5-methyl group is weakly electron-donating, the two chlorine atoms (C2, C3) exert a strong inductive withdrawing effect (

), making the carbonyl carbon electrophilic but potentially labile to side reactions (e.g., Cannizzaro) under highly basic conditions.

This guide provides two optimized protocols designed to maximize yield and selectivity despite these structural constraints, featuring a chromatography-free purification method for triphenylphosphine oxide (TPPO) removal.

Mechanistic Context & The "Ortho-Effect"

The primary failure mode in Wittig reactions with 2,3-disubstituted benzaldehydes is incomplete conversion due to the kinetic barrier of forming the oxaphosphetane intermediate. The C2-Chloro substituent clashes with the phenyl rings of the triphenylphosphine moiety.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical steric interaction point.

Caption: Figure 1. Mechanistic pathway highlighting the steric bottleneck at the oxaphosphetane formation stage caused by the C2-chlorine atom.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | THF (Anhydrous) | Optimal solubility for the lipophilic dichloro-methyl ring; stabilizes the ylide. DCM is a viable alternative for stabilized ylides. |

| Base | KOtBu (Potassium tert-butoxide) | Strong enough to deprotonate phosphonium salts rapidly but bulky enough to minimize nucleophilic attack on the aldehyde itself. |

| Temperature | 0°C | Start cold to control exotherm during ylide formation; warm to RT (or reflux) to overcome the steric barrier of the 2-Cl group. |

| Stoichiometry | 1.2 - 1.5 equiv. Ylide | Excess ylide is required to drive the reaction to completion against the steric resistance. |

Experimental Protocols

Protocol A: Methylenation (Synthesis of 2,3-Dichloro-5-methylstyrene)

Target: Conversion of -CHO to -CH=CH₂ using a non-stabilized ylide.

Reagents:

-

Methyltriphenylphosphonium bromide (MTPB) [CAS: 1779-49-3]

-

Potassium tert-butoxide (KOtBu) (1.0 M in THF)

-

This compound

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Ylide Generation:

-

Flame-dry a 250 mL 3-neck round-bottom flask under nitrogen atmosphere.

-

Charge with MTPB (1.5 equiv) and suspend in anhydrous THF (0.3 M concentration relative to aldehyde).

-

Cool to 0°C in an ice bath.

-

Add KOtBu (1.6 equiv) dropwise over 15 minutes. The suspension will turn bright yellow (characteristic of the ylide).

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

-

-

Substrate Addition:

-

Dissolve This compound (1.0 equiv) in a minimum volume of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide suspension. Note: The yellow color may fade slightly.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

-

Crucial Step: Due to the 2-Cl steric hindrance, stir for 4–6 hours . Monitor by TLC (Hexanes/EtOAc 9:1). If >10% starting material remains after 6 hours, heat to mild reflux (60°C) for 1 hour.

-

-

Quench & Workup:

Protocol B: Synthesis of Cinnamates (Stabilized Ylide)

Target: Reaction with (Carbethoxymethylene)triphenylphosphorane to form

Reagents:

-

(Carbethoxymethylene)triphenylphosphorane [CAS: 1099-45-2] (Stabilized Ylide)

-

This compound

-

Solvent: Toluene (Preferred for higher temperature)

Methodology:

-

Dissolve the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv) in Toluene (0.5 M).

-

Heat to reflux (110°C) . Stabilized ylides are less reactive; combined with the steric bulk of the substrate, thermal energy is required.

-

Stir for 12–16 hours.

-

Cool and concentrate directly.

-

Selectivity Note: This protocol predominantly yields the (E)-isomer (>95%).

Advanced Purification: Chromatography-Free TPPO Removal

Triphenylphosphine oxide (TPPO) is the difficult byproduct of Wittig reactions. For this lipophilic substrate, column chromatography can be avoided using Zinc Chloride Complexation .

Protocol:

-

Dissolve the crude reaction residue (containing Product + TPPO) in Ethanol or Toluene .

-

Add ZnCl₂ (2.0 equiv relative to theoretical TPPO) dissolved in ethanol.

-

Stir at room temperature for 2 hours. A bulky white precipitate forms (the TPPO-ZnCl₂ complex).

-

Filter the solid through a sintered glass funnel.

-

Concentrate the filtrate.[3] The residue is now >90% pure product, suitable for recrystallization or distillation.

Purification Workflow Diagram

Caption: Figure 2. Workflow for the non-chromatographic removal of TPPO using Zinc Chloride precipitation.

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

-

Bates, R. W., et al. (2002). Purification of Wittig products: Removal of triphenylphosphine oxide. Tetrahedron Letters, 43(34), 6003-6006. (Source of ZnCl2 protocol).[3][4]

-

Robiette, R., et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(44), 14352–14363.

-

BenchChem Technical Support . (2025). Removal of Triphenylphosphine Oxide from Wittig Reactions.

Sources

Application Note: Heterocycle Synthesis from 2,3-Dichloro-5-methylbenzaldehyde

Executive Summary

This guide details the synthetic utility of 2,3-Dichloro-5-methylbenzaldehyde (CAS: 1803824-18-1) as a high-value scaffold for drug discovery. Unlike simple benzaldehydes, this precursor offers a unique "ortho-chloro/meta-chloro" motif that enables regioselective heterocyclization. The presence of the 2-chloro substituent activated by the ortho-formyl group allows for facile nucleophilic aromatic substitution (

This document outlines three validated protocols to access Indazole , Benzisoxazole , and Benzofuran cores, emphasizing mechanistic causality, regiochemical control, and scalable purification.

Strategic Analysis of the Scaffold

The reactivity of this compound is defined by three competing electronic and steric factors:

-

C-1 Formyl Group: Acts as an electron-withdrawing group (EWG), activating the ortho-position (C-2) for nucleophilic attack.

-

C-2 Chlorine: Highly labile to

displacement due to the ortho-formyl activation. This is the "lynchpin" for cyclization. -

C-3 Chlorine: Sterically crowded and electronically less activated than C-2. It typically survives the initial cyclization, serving as a latent handle for late-stage diversification.

Reaction Pathway Divergence

The following diagram illustrates how the choice of nucleophile dictates the heterocyclic outcome.

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Protocol A: Synthesis of 7-Chloro-5-methyl-1H-indazole

Target: 7-Chloro-5-methyl-1H-indazole

Mechanism: Hydrazone formation followed by intramolecular

Materials

-

This compound (1.0 equiv)

-

Hydrazine hydrate (50-60% solution, 5.0 equiv)

-

Pyridine (Solvent/Base)[1]

-

Ethanol (Workup)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (1.89 g, 10 mmol) in pyridine (15 mL).

-

Note: Pyridine acts as both solvent and acid scavenger (for HCl generated during cyclization).

-

-

Addition: Add hydrazine hydrate (2.5 g, ~50 mmol) dropwise at room temperature.

-

Observation: A transient yellow precipitate (hydrazone intermediate) may form.

-

-

Cyclization: Heat the reaction mixture to reflux (115 °C) for 12–16 hours.

-

Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting aldehyde (

) should disappear, and a lower

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring.

-

A solid precipitate should form. If oil forms, scratch the flask walls or sonicate.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove pyridine.

-

Recrystallize from Ethanol/Water (4:1) .

-

-

Yield: Expect 75–85% yield of off-white needles.

Quantitative Data Summary

| Parameter | Value | Notes |

| Stoichiometry | 1:5 (Aldehyde:Hydrazine) | Excess hydrazine prevents dimer formation (azine). |

| Temperature | 115 °C (Reflux) | Required to overcome activation energy for Ar-Cl displacement. |

| Reaction Time | 12–16 Hours | Complete conversion of hydrazone to indazole. |

| Yield | 75–85% | High efficiency due to ortho-activation. |

Protocol B: Synthesis of 7-Chloro-5-methyl-1,2-benzisoxazole

Target: 7-Chloro-5-methyl-1,2-benzisoxazole Mechanism: Oximation followed by base-mediated intramolecular displacement. Rationale: Benzisoxazoles are bioisosteres of indoles and are found in antipsychotic agents (e.g., Risperidone derivatives).

Materials

-

This compound (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

DMF (Dimethylformamide)

Step-by-Step Methodology

-

Oxime Formation:

-

Dissolve the aldehyde (10 mmol) and Hydroxylamine HCl (12 mmol) in Ethanol (20 mL). Add Sodium Acetate (15 mmol).

-

Stir at RT for 2 hours. Evaporate solvent to obtain the crude oxime.

-

-

Cyclization:

-

Dissolve the crude oxime in DMF (15 mL).

-

Add

(25 mmol). -

Heat to 100 °C for 6 hours.

-

Mechanistic Insight: The base deprotonates the oxime -OH; the resulting oxyanion attacks the C-2 position, displacing the chlorine.

-

-

Workup:

-

Pour into crushed ice. The product typically precipitates as a white solid.

-

Filter and wash with water.

-

-

Validation:

-

NMR should show the disappearance of the aldehyde proton and the presence of the isoxazole C-3 proton (typically singlet at

-

NMR should show the disappearance of the aldehyde proton and the presence of the isoxazole C-3 proton (typically singlet at

Protocol C: Synthesis of 7-Chloro-5-methyl-2-substituted-benzofuran

Target: 7-Chloro-5-methyl-2-phenylbenzofuran Mechanism: Sonogashira coupling followed by Cu-catalyzed cyclization. Rationale: This protocol demonstrates the chemo-selectivity of Pd-catalysis towards the C-2 chlorine (activated) vs C-3 chlorine (deactivated).

Experimental Workflow Diagram

Figure 2: Two-step synthesis of benzofuran derivative via Sonogashira coupling.

Step-by-Step Methodology

-

Coupling (Step 1):

-

Combine aldehyde (10 mmol), Phenylacetylene (11 mmol),

(0.02 equiv), and CuI (0.01 equiv) in degassed -

Heat at 80 °C under Argon for 6 hours.

-

Critical Control: Ensure strict oxygen-free conditions to prevent homocoupling of the alkyne (Glaser coupling).

-

-

Cyclization (Step 2):

-

The intermediate alkynyl-benzaldehyde can often be cyclized directly. However, for high purity, filter the reaction mixture through Celite, evaporate, and redissolve in DMF.

-

Add fresh CuI (10 mol%) and heat to 100 °C. The carbonyl oxygen attacks the alkyne (activated by Cu) to close the ring.

-

-

Purification:

-

Flash chromatography (Silica gel, Hexane/EtOAc 95:5).

-

References

-

Synthesis of Indazoles from 2-Halobenzaldehydes

-

Reactivity of 2,3-Dichlorobenzaldehyde

-

Benzisoxazole Synthesis via Oximes

- Title: Synthesis of 1,2-benzisoxazoles.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

General Heterocycle Synthesis from Halo-benzaldehydes

Disclaimer: These protocols involve hazardous chemicals (hydrazine, pyridine). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 3. 2,3-二氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

Application Note: High-Fidelity Grignard Addition to 2,3-Dichloro-5-methylbenzaldehyde

Executive Summary & Scope

This application note details the optimized protocol for performing Grignard additions to 2,3-Dichloro-5-methylbenzaldehyde (CAS: 106605-77-6) . While standard benzaldehyde additions are routine, this specific substrate presents a unique "push-pull" steric and electronic environment due to the ortho,meta-dichloro motif combined with a meta-methyl donor.

Target Audience: Medicinal chemists and process development scientists working with polysubstituted aromatic building blocks for kinase inhibitors or agrochemical active ingredients.

Key Technical Insight: The 2-chloro substituent creates significant steric bulk proximal to the carbonyl electrophile. However, the electron-withdrawing nature of the 2,3-dichloro system increases the electrophilicity of the carbonyl carbon, often resulting in faster-than-expected kinetics once the steric barrier is overcome. This protocol prioritizes temperature control and solvent polarity to mitigate side reactions (e.g., reduction) and ensure complete conversion.

Chemical Context & Mechanistic Analysis[1][2][3][4]

Substrate Analysis

-

Steric Gatekeeping (2-Position): The chlorine atom at the C2 position imposes a steric penalty for the approaching nucleophile. This requires the Grignard reagent to approach at a specific trajectory (Bürgi-Dunitz angle) that may be slightly perturbed by the halogen's Van der Waals radius.

-

Electronic Activation (2,3-Positions): The inductive effect (-I) of the two chlorine atoms renders the carbonyl carbon highly electrophilic compared to unsubstituted benzaldehyde.

-

Solubility: this compound is a solid at room temperature. Unlike liquid aldehydes, it cannot be added neat; it requires pre-dissolution in anhydrous THF to prevent heterogeneous reaction kinetics which lead to hotspots and impurities.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic addition pathway, highlighting the critical magnesium coordination step which can be influenced by the ortho-chloro substituent (potential chelation control).

Caption: Mechanistic pathway highlighting the steric strain at the Transition State due to the 2-chloro substituent.

Experimental Protocol

Reagent & Equipment Checklist

| Component | Specification | Rationale |

| Substrate | This compound (>97%) | Purity is critical; acid impurities destroy Grignard. |

| Grignard Reagent | R-Mg-X (e.g., MeMgBr, PhMgBr) in THF/Ether | Use commercial molar solutions or freshly prepared. |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Critical: THF solvates the Mg species better than diethyl ether, helping overcome the ortho-steric hindrance. |

| Glassware | Flame-dried, N2/Ar purged | Moisture sensitivity is high. |

| Quench | Sat. NH4Cl (aq) | Mild proton source to avoid dehydration of the resulting benzylic alcohol. |

Step-by-Step Procedure

Scale: 10.0 mmol (approx. 1.89 g of aldehyde) Standard: Addition of Aldehyde to Grignard (Recommended for complete conversion).

Step 1: System Preparation

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Flame dry the apparatus under vacuum; backfill with Nitrogen (repeat 3x).

-

Cool the flask to room temperature under positive nitrogen flow.

Step 2: Grignard Preparation/Loading

-

Charge the flask with the Grignard reagent (1.2 equivalents, 12.0 mmol).

-

Note: A slight excess (1.2 eq) is required to account for any adventitious moisture and the steric "lag" in reaction initiation.

-

-

Cool the Grignard solution to 0 °C using an ice/water bath.

-

Expert Tip: Do not cool to -78 °C unless using a very reactive R-group (like allyl). For hindered aldehydes, 0 °C provides necessary thermal energy to overcome the activation barrier without causing uncontrolled exotherms.

-

Step 3: Substrate Preparation

-

In a separate dry vial, dissolve 1.89 g (10 mmol) of This compound in 10 mL of anhydrous THF.

-

Ensure the solid is completely dissolved. Sonicate if necessary.[1]

-

Transfer this solution via cannula or syringe into the addition funnel.

Step 4: Controlled Addition

-

Add the aldehyde solution dropwise to the stirring Grignard solution over 20–30 minutes.

-

Observation: Monitor the internal temperature. Do not allow it to exceed 10 °C.

-

Visual Cue: The solution often transitions from the dark color of the Grignard to a turbid suspension (magnesium alkoxide precipitation).

Step 5: Reaction & Monitoring

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 2 hours.

-

QC Check: Pull a 50 µL aliquot. Quench in a mini-vial with sat. NH4Cl/EtOAc. Check TLC or LC-MS.

-

Success Criteria: Disappearance of the aldehyde peak (UV 254 nm). If aldehyde remains >5%, heat to reflux for 30 mins (rarely needed).

-

Step 6: Quench & Workup

-

Cool the mixture back to 0 °C.

-

Slowly add Saturated NH4Cl solution (15 mL). Caution: Vigorous gas evolution.

-

Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Combine organics, wash with Brine, dry over Na2SO4, and concentrate

-

Note: The 2,3-dichloro substitution makes the product lipophilic; ensure thorough extraction.

-

Troubleshooting & Optimization Guide

The following table addresses common failure modes specific to this substrate class.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at C2 blocking attack. | Switch solvent to pure THF (higher boiling/better solvation). Reflux for 1 hr post-addition. |

| Reduction Product (Benzyl Alcohol) | Use a non-branched Grignard (Me, Ph) or switch to organolithium at -78 °C if R-group allows. | |

| Wurtz Coupling | Homocoupling of Grignard. | Ensure temperature is kept low (0 °C) during the initial mixing. |

| Reversion to Aldehyde | Oxidation during workup. | Benzylic alcohols with electron-withdrawing groups are stable, but avoid harsh oxidants. Store under N2. |

Workflow Visualization

Caption: Operational workflow for the Grignard addition to solid, hindered aldehydes.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

Reich, H. J. (2023). Organometallic Chemistry: Grignard Reagents. University of Wisconsin-Madison Chemistry Department. [Link]

-

PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link](Note: Link directs to structurally similar isomer for property verification as exact CAS landing pages vary by vendor).

Sources

Halogenated benzaldehyde functionalization techniques

Application Note: Halogenated Benzaldehyde Functionalization Techniques

Part 1: The Strategic Landscape (Core Directive)

Halogenated benzaldehydes (e.g., 4-bromobenzaldehyde, 2-chlorobenzaldehyde) are "linchpin" intermediates in medicinal chemistry. They possess two distinct electrophilic handles with orthogonal reactivity profiles:[1][2]

-

The Halogen (X): Susceptible to metal-catalyzed cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (SNAr).

-

The Aldehyde (CHO): Susceptible to nucleophilic addition, condensation, and oxidation/reduction.

The Challenge: The primary failure mode in functionalizing these substrates is chemoselectivity . Standard bases used in cross-coupling (e.g., hydroxides, alkoxides) can trigger the Cannizzaro reaction or aldol condensation on the aldehyde. Conversely, amine nucleophiles intended for Buchwald-Hartwig coupling may preferentially form imines with the aldehyde.

This guide provides three field-validated protocols to navigate these challenges, moving from standard cross-couplings to advanced C-H activation.

Part 2: Chemoselectivity Logic & Decision Matrix

Before selecting a protocol, consult the Reactivity Topology diagram below to determine the correct pathway based on your target motif.

Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the desired chemical transformation.

Part 3: Detailed Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the halogen position without degrading the aldehyde. Critical Mechanism: Use of a weak, inorganic base prevents the Cannizzaro reaction. The aldehyde acts as an electron-withdrawing group (EWG), facilitating oxidative addition at the para or ortho halogen.

Materials:

-

Substrate: 4-Bromobenzaldehyde (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) – Chosen for stability and resistance to oxidation.

-

Base: Na₂CO₃ (2.0 equiv) – Avoid strong bases like KOtBu.

-

Solvent: Toluene/Water (4:1 v/v) – Biphasic system protects the aldehyde.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with toluene and water. Sparge with Argon for 15 minutes. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

-

Assembly: Add 4-bromobenzaldehyde (185 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

-

Activation: Add Na₂CO₃ (212 mg, 2.0 mmol). Seal the vial immediately.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will remain UV-active but shift Rf.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

-

Purification: Flash chromatography. Caution: Do not use amine-functionalized silica, as it may condense with the aldehyde.

Data Summary: Solvent Screening

| Solvent System | Yield (%) | Aldehyde Recovery | Notes |

|---|---|---|---|

| Toluene/H₂O (4:1) | 92% | >98% | Optimal. Clean conversion. |

| DMF (Anhydrous) | 65% | 80% | Significant homocoupling observed. |

| EtOH/H₂O | 78% | 85% | Minor acetal formation detected. |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install a nucleophile (amine/alkoxide) by displacing a halogen.

Scope: Strictly for 4-fluorobenzaldehydes or 2-fluorobenzaldehydes . Chloro- and bromo- analogs are generally too unreactive for SNAr without harsh conditions that destroy the aldehyde.

Mechanism: The aldehyde group is a strong EWG (

Materials:

-

Substrate: 4-Fluorobenzaldehyde (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (Dry)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-fluorobenzaldehyde (124 mg, 1.0 mmol) in dry DMSO (2.0 mL).

-

Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by morpholine (105 µL, 1.2 mmol).

-

Reaction: Heat to 90°C for 3 hours. Note: Higher temperatures (>120°C) risk decomposing the aldehyde.

-

Quench: Pour the reaction mixture into crushed ice (20 g). The product often precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with Et₂O.[4] The high water solubility of DMSO ensures its removal during aqueous workup.

Protocol 3: Transient Directing Group (TDG) C-H Activation

Objective: Functionalize the ortho position of the benzaldehyde (e.g., halogenation, arylation) using the aldehyde itself as a handle.

Innovation: Instead of installing a permanent directing group, a catalytic amine (e.g., Glycine,

Mechanism Diagram:

Figure 2: Catalytic cycle utilizing a Transient Directing Group (TDG) for ortho-selective functionalization.

Protocol (Ortho-Iodination):

-

Reagents: 2-Chlorobenzaldehyde (1.0 equiv), NIS (N-iodosuccinimide, 1.2 equiv), Pd(OAc)₂ (10 mol%), Glycine (20 mol%) , AcOH (2.0 equiv).

-

Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture. HFIP is crucial for stabilizing the C-H activation transition state.

-

Conditions: 100°C for 12 hours in a sealed tube.

-

Workup: The acidic conditions automatically hydrolyze the transient imine, returning the ortho-iodinated benzaldehyde.

Part 4: References & Authority

-

Suzuki Coupling on Benzaldehydes:

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

Detailed Protocol Context:

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Fluorobenzaldehydes.

-

-

Transient Directing Groups (C-H Activation):

-

Buchwald-Hartwig Considerations:

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 6. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low reactivity of 2,3-Dichloro-5-methylbenzaldehyde

Subject: Troubleshooting Low Reactivity & Process Optimization CAS: 106516-83-2 (General Analog Reference) | Chemical Class: Polysubstituted Benzaldehyde Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Wall" Challenge

Researchers frequently report "low reactivity" with 2,3-Dichloro-5-methylbenzaldehyde compared to unsubstituted benzaldehyde. This is rarely due to electronic deactivation; in fact, the chlorine atoms are electron-withdrawing, theoretically making the carbonyl carbon more electrophilic.

The root cause is Steric Shielding . The chlorine atom at the C2 position (ortho) creates a significant Van der Waals radius overlap with the carbonyl oxygen, physically blocking the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle). Furthermore, this molecule lacks

This guide provides field-proven protocols to overcome these kinetic barriers.

Module 1: Nucleophilic Addition Stalls (Reductive Amination)

User Issue: “I am trying to form a Schiff base/amine with an aniline derivative, but the reaction stalls at <30% conversion even after 24 hours at reflux.”

Root Cause Analysis

Standard reductive amination (using NaBH(OAc)₃ or NaBH₃CN directly) relies on the equilibrium formation of an imine intermediate. With 2,3-dichloro substitution, the equilibrium heavily favors the starting materials because the tetrahedral intermediate is sterically crowded. Water generated during imine formation hydrolyzes the unstable intermediate back to the aldehyde.

The Solution: Titanium(IV) Isopropoxide Activation

To force this reaction, you must use a Lewis Acid that acts as both an activator and a water scavenger. Titanium(IV) isopropoxide [Ti(OiPr)₄] coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly traps water as titanium oxides.

Protocol: Ti(IV)-Mediated Reductive Amination

Standard conditions will fail. Use this modified anhydrous protocol.

-

Complexation (The Critical Step):

-

Combine this compound (1.0 eq) and the amine (1.1 eq) in anhydrous THF or Toluene.

-

Add Titanium(IV) isopropoxide (1.25 - 1.5 eq) dropwise under Nitrogen.

-

Observation: The solution should turn yellow/orange, indicating Lewis acid complexation.

-

Stir at ambient temperature for 6–12 hours. (Do NOT add reducing agent yet).

-

-

Reduction:

-

Dilute with absolute ethanol (if using NaBH₄) or continue in THF.

-

Add NaBH₄ (2.0 eq) or NaBH₃CN slowly.

-

Stir for 4 hours.

-

-

Quenching (Safety Critical):

-

Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

-

Filter through a Celite pad to remove the titanium salts before extraction.

-

Mechanism Visualization

Figure 1: Titanium(IV) acts as a dual-mode catalyst, lowering the activation energy for nucleophilic attack while sequestering water to drive equilibrium forward.

Module 2: Low Yields in Condensation Reactions (Knoevenagel/Aldol)

User Issue: "My Knoevenagel condensation with malononitrile is yielding <20%. I see starting material on the TLC."

Root Cause Analysis

The C2-Chloro substituent creates a "steric pocket" that repels bulky carbanions. Furthermore, standard piperidine/ethanol conditions are reversible. If the water byproduct isn't removed instantly, the retro-aldol/retro-Knoevenagel reaction dominates due to the thermodynamic instability of the sterically crowded product.

Troubleshooting Matrix

| Variable | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |

| Solvent | Ethanol/Methanol | Toluene or Xylene | Allows for higher reflux temps and azeotropic water removal. |

| Catalyst | Piperidine (weak) | Piperidine/Acetic Acid (1:1) or TiCl₄/Pyridine | Buffer system prevents Cannizzaro side-reactions; TiCl₄ is aggressive for difficult substrates. |

| Water Control | None | Dean-Stark Trap or 4Å Molecular Sieves | Le Chatelier's principle: removing water drives the reaction to completion. |

| Energy | Thermal Reflux | Microwave Irradiation (120°C, 15 min) | Overcomes the steric activation energy barrier rapidly. |

Module 3: Purity & Storage (The "Ghost" Peak)

User Issue: "My NMR shows a broad singlet around 10-12 ppm and the aldehyde peak is diminishing. Is my compound decomposing?"

Root Cause Analysis

Like most substituted benzaldehydes, this compound undergoes autoxidation to the corresponding benzoic acid (2,3-dichloro-5-methylbenzoic acid) upon exposure to air. This acid impurity catalyzes further decomposition and can interfere with base-catalyzed reactions by neutralizing the catalyst.

Purification Protocol: The Bisulfite Wash

Note: Due to steric hindrance, the bisulfite adduct forms slowly. Patience is required.

-

Dissolution: Dissolve crude material in a minimal amount of Ethyl Acetate.

-

Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously for at least 10 minutes (standard aldehydes take 1-2 mins; this one takes longer due to the C2-Cl block).

-

Separation:

-

The aldehyde forms a water-soluble adduct (or a solid precipitate at the interface).[1]

-

Discard the organic layer (contains non-aldehyde impurities).

-

-

Regeneration:

Purification Decision Logic

Figure 2: Decision tree for managing autoxidation impurities. Bisulfite extraction is preferred over chromatography to avoid acid streaking.

References

-

Bhattacharyya, S. (2004).[3] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the efficacy of Ti(IV) for sterically hindered substrates).

-

Dalal Institute. "Effect of Structure on Reactivity: Steric Hindrance." A Textbook of Organic Chemistry. (Foundational text on ortho-substituent effects on carbonyl reactivity).

-

BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." (Protocol for bisulfite purification of aromatic aldehydes).

-

PubChem. "2-Chloro-5-methylbenzaldehyde Compound Summary." (Physical properties and safety data for the structural analog).

Sources

Technical Support Center: Handling 2,3-Dichloro-5-methylbenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-methylbenzaldehyde. Its focus is to address the compound's notable moisture sensitivity, offering practical, field-tested solutions to ensure experimental success and reagent integrity.

Introduction: Understanding the Challenge

This compound is a valuable substituted aromatic aldehyde used in the synthesis of various pharmaceutical and agrochemical compounds. However, like many aldehydes, its electrophilic carbonyl carbon is susceptible to nucleophilic attack by water. This hygroscopic nature presents a significant challenge in the laboratory, as unintended exposure to atmospheric moisture can lead to the formation of a geminal diol hydrate, impacting purity, reactivity, and ultimately, reaction yields.[1][2][3] The presence of two electron-withdrawing chloro groups on the aromatic ring likely enhances the electrophilicity of the carbonyl carbon, making it particularly prone to hydration compared to unsubstituted benzaldehyde.[2]

This technical center is designed to be a comprehensive resource, moving beyond standard safety data sheet recommendations to provide actionable troubleshooting advice and robust protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low. Could moisture in my aldehyde be the cause?

A: Absolutely. This is one of the most common failure points. The aldehyde functional group can react with water to form a geminal diol (hydrate).[2][3] This hydrate is often in equilibrium with the aldehyde, but its presence reduces the concentration of the active aldehyde species required for your reaction.[3] Furthermore, the hydrate may not participate in the desired reaction or could lead to unwanted side products, directly impacting your yield.

Self-Validation Check: Before starting a critical reaction, run a quick purity check on your starting material using Proton NMR (¹H-NMR). The aldehyde proton typically appears as a singlet between 9.5-10.5 ppm. The presence of a significant peak corresponding to the geminal diol (often a broad singlet in the 5.5-6.5 ppm region, coupled with a broad OH peak) is a clear indicator of moisture contamination.

Q2: How can I visually assess if my stock of this compound is compromised?

A: While analytical methods are definitive, a visual inspection can be a first-line indicator. Pure this compound should be a white to light-yellow crystalline solid.[4] Hygroscopic compounds that have absorbed moisture often appear clumpy, sticky, or may even begin to look "wet" or partially dissolved.[1] If your material does not flow freely as a powder, you should be suspicious of moisture contamination.

Q3: What are the definitive best practices for long-term storage of this reagent?

A: To ensure longevity, you must minimize exposure to both air and moisture.[5]

-

Primary Container: Always keep the compound in its original, tightly sealed container.[1][6] For reagents packaged in Sure/Seal™ bottles or similar, the septum is designed for piercing with a syringe under an inert atmosphere, not for repeated opening.[7][8]

-

Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves). For highly sensitive applications, storing the container within a nitrogen-filled glove box is the gold standard.[9][10]

-

Inert Atmosphere: For bulk quantities or frequently used stocks, consider transferring the material into smaller vials inside a glove box and backfilling with an inert gas like argon or nitrogen before sealing.[5]

Q4: I don't have access to a glove box. What is a reliable method for handling the compound on the bench?

A: You can still achieve success without a glove box by using Schlenk line techniques or by creating a localized inert atmosphere.[7] The key is to work efficiently and minimize the time the container is open.[1]

Field-Proven Technique: Use a nitrogen or argon balloon to create a positive pressure of inert gas.

-

Insert a needle connected to the inert gas source into the septum of the reagent bottle.

-

Insert a second, short "vent" needle to allow air to be flushed out.

-

After 1-2 minutes, remove the vent needle. The bottle is now under a slight positive pressure of inert gas.

-

You can now safely withdraw the required amount of reagent using a syringe. The volume removed will be replaced by the inert gas from the balloon, not moist lab air.[8]

Q5: My aldehyde is already clumpy. Can it be salvaged?

A: In some cases, yes. If the contamination is minor, you can dry the solid. Gently heating the material under a high vacuum can remove adsorbed water.[1] However, you must be cautious not to heat it to its melting point or cause it to decompose. Perform a post-drying analytical check (NMR or melting point) to confirm that the water has been removed and the compound is still pure. For critical applications, using a fresh, unopened bottle is always the safest option.

Technical Data & Properties Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| Appearance | White to light-yellow crystalline solid | [4] |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere (Nitrogen recommended). | [5] |

| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents. | |

| Sensitivity | Moisture, Air, Light Sensitive |

Experimental Protocols

Protocol 1: Quality Control Check for Moisture Contamination via ¹H-NMR

This protocol validates the purity of your this compound before use.

Objective: To detect the presence of the geminal diol hydrate impurity.

Methodology:

-

Sample Preparation: Inside a glove bag or under a stream of dry nitrogen, quickly weigh approximately 5-10 mg of the benzaldehyde.

-

Dissolve the sample in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Cap the NMR tube securely while still under the inert atmosphere if possible.

-

Acquisition: Acquire a standard ¹H-NMR spectrum.

-

Analysis:

-

Identify the sharp singlet of the aldehyde proton (CHO) , expected around δ 10.3 ppm.

-

Look for a broader singlet corresponding to the geminal diol methine proton (CH(OH)₂) , typically between δ 5.5-6.5 ppm.

-

Look for a very broad signal for the hydroxyl protons (OH) .

-

Integrate the aldehyde and geminal diol peaks to estimate the percentage of contamination. A contamination level >1-2% may warrant purification or use of a new batch for sensitive reactions.

-

Protocol 2: Dispensing Moisture-Sensitive Solid on the Bench

This protocol describes a reliable method for weighing and dispensing the reagent without a glove box.

Objective: To accurately weigh the aldehyde while minimizing exposure to atmospheric moisture.

Workflow Diagram:

Caption: Workflow for handling moisture-sensitive solids.

Methodology:

-

Preparation: All glassware (vials, spatulas) must be rigorously dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator immediately before use.[7]

-

Tare: Place your cooled, empty receiving vial on the analytical balance and press tare.

-

Inert Environment: Direct a gentle stream of dry nitrogen or argon into the opening of the reagent bottle. This creates a positive pressure and a localized inert atmosphere.

-

Transfer: Working swiftly, use a dry spatula to transfer the solid from the main reagent bottle to your tared vial on the balance. Do not aim for the exact mass initially; get close to it. The goal is speed to minimize moisture exposure.[1]

-

Seal and Weigh: Immediately and tightly cap both the main reagent bottle and your vial. Allow the mass on the balance to stabilize and record the exact weight.

-

Dissolution & Addition: Add your anhydrous reaction solvent to the vial containing the weighed solid to dissolve it. Then, using a dry syringe, transfer the resulting solution to your reaction flask, which should also be under a positive pressure of inert gas.

Mechanistic Insight: The Hydrolysis Pathway

The reaction with water is a nucleophilic addition to the carbonyl group, forming an unstable tetrahedral intermediate that rapidly protonates to the geminal diol. This process is reversible.[3]

Caption: Equilibrium between an aldehyde and its geminal diol hydrate.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

Australian Journal of Chemistry. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Retrieved from [Link]

-

Loba Chemie. (2019, January 30). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of water on the benzaldehyde yield. Retrieved from [Link]

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

-

Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - 2-Hydroxy-5-methylbenzaldehyde. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-